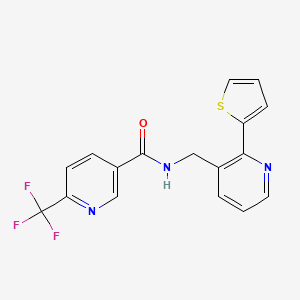
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide, commonly known as TPN-171, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It belongs to the family of nicotinamide adenine dinucleotide (NAD+) biosynthesis inhibitors and has been found to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and metabolic disorders.
Wissenschaftliche Forschungsanwendungen
Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT)
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide has been studied for its potential as a bisubstrate inhibitor of Nicotinamide N-methyltransferase (NNMT), a key enzyme involved in the N-methylation of pyridine-containing compounds. The discovery and characterization of such inhibitors are crucial for understanding NNMT's role in physiology and pathophysiology, given its overexpression in various human diseases. The structural analysis of these inhibitors provides insights into developing more potent and selective NNMT inhibitors, which are valuable chemical tools for biological and therapeutic hypothesis testing (Babault et al., 2018).
Assay Development for NNMT Substrates and Inhibitors
The development of assays to characterize substrates and inhibitors of NNMT is another significant application. Such assays enable rapid and efficient analysis of NNMT-mediated methylation for a range of pyridine-based substrates, facilitating the exploration of substrate diversity and the identification of small molecule inhibitors. This research contributes to a deeper understanding of NNMT's substrate recognition and the potential for developing targeted inhibitors (van Haren et al., 2016).
Understanding NNMT's Biochemical Properties and Individual Variation
Investigating the biochemical properties and individual variation of NNMT activity in human liver provides insights into the enzyme's role in metabolizing nicotinamide, pyridine, and related compounds. This research underscores the importance of NNMT in drug and xenobiotic metabolism, potentially linking individual differences in NNMT activity to variations in drug toxicity and therapeutic efficacy. Such studies lay the groundwork for personalized medicine approaches based on NNMT activity profiles (Rini et al., 1990).
Role in Disease and Potential Therapeutic Targets
Exploring the role of NNMT in diseases such as cancer, neurodegenerative disorders, and metabolic diseases has been a significant area of research. Understanding how NNMT influences epigenetic states and energy metabolism through its activity can reveal novel therapeutic targets. Inhibitors of NNMT, designed based on detailed kinetic and structural analyses, may offer new avenues for treatment, highlighting the enzyme's potential as a drug target (Loring & Thompson, 2018).
Eigenschaften
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS/c18-17(19,20)14-6-5-12(10-22-14)16(24)23-9-11-3-1-7-21-15(11)13-4-2-8-25-13/h1-8,10H,9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYZXEGDZLMMSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

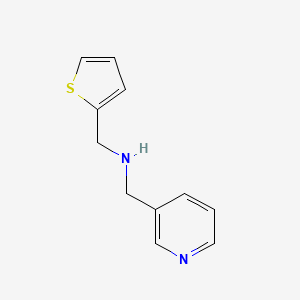
![3-(4-Methylphenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2610774.png)
![4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B2610775.png)
![tert-butyl N-{2-[(3-bromo-5-fluorophenyl)methyl]-3-hydroxypropyl}carbamate](/img/structure/B2610776.png)
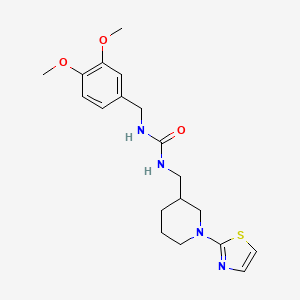

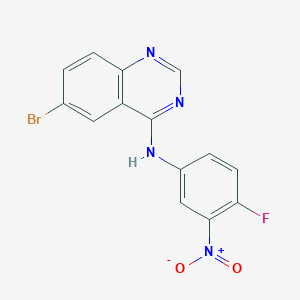
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2610787.png)
![1-(4-ethoxyphenyl)-3-(4-vinylbenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2610790.png)
![9-benzyl-3-(4-bromophenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2610792.png)
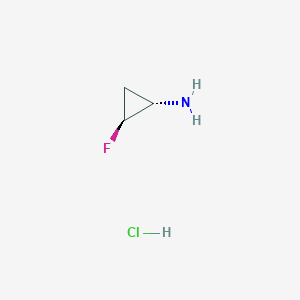


![N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamide](/img/structure/B2610796.png)